Cas no 941993-04-0 (5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide)

5-Chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide is a specialized benzamide derivative with a unique structural framework, combining chloro, nitro, and pyrrolidinone substituents. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The presence of electron-withdrawing groups (nitro and chloro) enhances its reactivity in nucleophilic substitution or reduction reactions, while the methoxy and pyrrolidinone moieties contribute to its solubility and binding affinity. Its well-defined structure allows for precise modifications, making it valuable for medicinal chemistry research. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications.
5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide structure
941993-04-0 structure
Product name:5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide
CAS No:941993-04-0
MF:C18H16ClN3O5
MW:389.789743423462
CID:5502946

5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
    • 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide
    • Inchi: 1S/C18H16ClN3O5/c1-27-16-10-12(5-7-15(16)21-8-2-3-17(21)23)20-18(24)13-9-11(19)4-6-14(13)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
    • InChI Key: RLTAVWKZUQNVHX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(N2CCCC2=O)C(OC)=C1)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2783-0258-75mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2783-0258-25mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2783-0258-100mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2783-0258-15mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2783-0258-2mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2783-0258-5μmol
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2783-0258-4mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2783-0258-50mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2783-0258-3mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2783-0258-5mg
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
941993-04-0 90%+
5mg
$69.0 2023-05-16

5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide Related Literature

Additional information on 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide

Introduction to 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide (CAS No. 941993-04-0)

5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 941993-04-0, represents a fusion of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development. The presence of functional groups such as the nitro group, chloro substituent, methoxy group, and the N-substituted pyrrolidine ring contributes to its complex interactions with biological targets, which are critical for its therapeutic efficacy.

The molecular framework of 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide is characterized by a benzamide core, which is a well-known scaffold in medicinal chemistry. Benzamides are frequently employed in the design of bioactive molecules due to their ability to modulate various biological pathways. In particular, the nitrobenzamide moiety has been extensively studied for its potential in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. The incorporation of a chloro group at the 5-position of the benzene ring enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and thus its bioavailability.

The N-substituted pyrrolidine ring is another key feature of this compound that contributes to its pharmacological profile. Pyrrolidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The specific arrangement of atoms within the pyrrolidine ring in this compound may facilitate unique interactions with biological targets, making it a valuable scaffold for drug design. Furthermore, the methoxy group at the 3-position of the benzene ring introduces additional electronic and steric effects that can influence the compound's binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools have been instrumental in understanding how 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide interacts with various biological targets, including enzymes and receptors. For instance, studies have shown that this compound may bind to enzymes involved in metabolic pathways relevant to cancer and inflammation. The precise positioning of the nitro group and chloro substituent within the active site of these enzymes could lead to potent inhibition of their activity.

The potential therapeutic applications of 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide are vast. Preliminary studies have suggested that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its ability to interact with enzymes involved in DNA repair and replication makes it a candidate for anticancer therapy. The compound's unique structure also suggests potential applications in treating neurological disorders, where modulation of neurotransmitter systems could be beneficial.

In vitro studies have provided valuable insights into the pharmacological properties of this compound. For example, cell-based assays have demonstrated that 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-2-nitrobenzamide can inhibit the activity of certain enzymes associated with inflammation and cancer progression. These findings are supported by molecular docking simulations, which predict strong binding interactions between the compound and its target proteins. Such simulations are crucial for guiding experimental design and optimizing lead compounds for clinical development.

The synthesis of 5-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-y l)phenyl -2-nitrobenzamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between different functional groups within the molecule. Additionally, protecting group strategies have been utilized to prevent unwanted side reactions during synthesis.

The safety profile of this compound is another critical aspect that has been evaluated through rigorous toxicological studies. Preliminary data suggest that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further development. However, comprehensive toxicological assessments are necessary to fully understand its safety profile before human trials can be initiated. These studies will include evaluations of acute toxicity, chronic toxicity, genotoxicity, and other relevant parameters to ensure its safety for clinical use.

The future directions for research on 5-chloro-N -3-methoxy -4-( 2 - oxopyrrolidin -1 - yl ) phenyl - 2 - nitrobenzamide include optimizing its chemical structure for improved pharmacological properties and exploring new therapeutic applications. By leveraging computational tools and experimental techniques, researchers aim to enhance its potency, selectivity, and bioavailability. Additionally, investigating its mechanism of action will provide deeper insights into how it interacts with biological targets and elicits therapeutic effects.

In conclusion, 5-chloro-N -3-methoxy -4-( 2 - oxopyrrolidin -1 - yl ) phenyl - 2 - nitrobenzamide (CAS No. 941993 -04 -0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and promising biological activities make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new insights into its pharmacological properties, this compound holds promise for addressing various therapeutic challenges in medicine.

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